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Introduction:

Messenger RNA (mMRNA) has emerged as a powerful therapeutic modality for a wide range of
applications, including vaccines, protein replacement therapies, and gene editing. The effective
delivery of mRNA to target cells remains a critical challenge, which has been largely addressed
by the use of lipid nanoparticles (LNPs). LNPs are composed of four key lipid components: an
ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a
crucial component that facilitates the encapsulation of negatively charged mRNA and its
subsequent release into the cytoplasm of target cells.[1][2][3] This document provides a
detailed protocol for the formulation of mMRNA-LNPs using a novel ionizable lipid, designated
here as "Lipid 23". The protocol is based on established microfluidic mixing techniques that are
scalable and reproducible.[4][5]

Quantitative Data Summary

The following tables summarize the typical physicochemical properties of mMRNA-LNPs
formulated with ionizable lipids. These values serve as a benchmark for the characterization of
LNPs formulated with Lipid 23.

Table 1: Lipid Composition and Formulation Parameters
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. Concentration in
Component Molar Ratio (%) Purpose
Ethanol (mM)

Encapsulates mRNA

lonizable Lipid (e.g., 50 125 and facilitates

Lipid 23, SM-102) ' endosomal escape.[1]
[2]

Helper Phospholipid 10 - Supports the lipid

(e.g., DSPC, DOPE) ' bilayer structure.[3]

Enhances LNP
stability and promotes

Cholesterol 38.5 9.625 )
membrane fusion.[1]

[3]

Prevents aggregation
1.5 0.375 and reduces

immunogenicity.[1][3]

PEG-Lipid (e.qg.,
DMG-PEG2000)

Total Lipid
) 100 25

Concentration
MRNA in 25 mM

Aqueous Phase N/A N/A Sodium Acetate
Buffer, pH 4.0

) Amine-to-phosphate
N/P Ratio 6 N/A

ratio.[6][7]

Table 2: Physicochemical Characterization of mMRNA-LNPs
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Parameter Target Range

Method

Mean Hydrodynamic Diameter

Dynamic Light Scattering

70 - 150 nm
(Z-average) (DLS)[4][6]
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)[4][6]
) Electrophoretic Light
Zeta Potential -10 to +10 mV (at neutral pH) )
Scattering (ELS)[4]
MRNA Encapsulation )
> 90% RiboGreen Assay[8]

Efficiency

Experimental Protocols

Preparation of Lipid Stock Solutions

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:
¢ lonizable Lipid (Lipid 23)
o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

o« DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

¢ Anhydrous Ethanol (200 proof)

» Sterile, RNase-free microcentrifuge tubes
» Precision balance

Procedure:

e Bring all lipids to room temperature.
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o Prepare individual stock solutions of each lipid in anhydrous ethanol at the concentrations
specified in Table 1. Heating at 60-65°C may be required to fully dissolve DSPC and DMG-
PEG2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.[9]

 In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the
volumes calculated to achieve the desired molar ratios (50:10:38.5:1.5).[7][9]

e Add anhydrous ethanol to the lipid mixture to achieve a final total lipid concentration of 25
mM.[9]

» Vortex the final lipid stock solution to ensure homogeneity.

» Store the lipid stock solution at -20°C in a sealed container.

Preparation of mRNA Solution

Materials:

Purified mRNA transcript

25 mM Sodium Acetate Buffer, pH 4.0 (RNase-free)

Nuclease-free water

Sterile, RNase-free microcentrifuge tubes
Procedure:
e Thaw the purified mRNA stock solution on ice.

o Dilute the mRNA to the desired concentration in 25 mM Sodium Acetate Buffer (pH 4.0). The
final concentration will depend on the desired N/P ratio and the volume of the aqueous
phase.

MRNA-LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled mixing of the
lipid and mMRNA solutions, leading to the formation of uniform LNPs.
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Materials:

Lipid stock solution (from section 2.1)

MRNA solution (from section 2.2)

Microfluidic mixing system (e.g., NanoAssemblr®)

Syringes (RNase-free)

Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

Equilibrate the lipid stock solution and the mRNA solution to room temperature.

Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

Set the total flow rate according to the manufacturer's instructions for the microfluidic device.

Initiate the microfluidic mixing process. The rapid mixing of the two streams will induce the
self-assembly of the mRNA-LNPs.

Collect the resulting LNP suspension.

Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to
remove the ethanol and unencapsulated mRNA. Alternatively, use a TFF system for buffer
exchange and concentration.[7]

Sterilize the final MRNA-LNP formulation by passing it through a 0.22 um sterile filter.

Store the formulated mMRNA-LNPs at 4°C for short-term storage or at -80°C for long-term
storage.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubs.acs.org/doi/10.1021/acsami.4c20077
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Characterization of mMRNA-LNPs

2.4.1. Size and Polydispersity Index (PDI) Measurement
e Method: Dynamic Light Scattering (DLS)

e Procedure: Dilute a small aliquot of the mMRNA-LNP suspension in PBS (pH 7.4) and
measure the size distribution and PDI using a DLS instrument.

2.4.2. Zeta Potential Measurement
o Method: Electrophoretic Light Scattering (ELS)

e Procedure: Dilute a small aliquot of the mMRNA-LNP suspension in 0.1x PBS and measure

the zeta potential using an ELS instrument.
2.4.3. mRNA Encapsulation Efficiency
e Method: RiboGreen Assay
e Procedure:

o Prepare two sets of samples. In one set, lyse the LNPs using a detergent (e.g., 0.5%
Triton X-100) to release the encapsulated mMRNA. The second set remains untreated.

o Add RiboGreen reagent to both sets of samples.
o Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPS) /
Fluorescence of lysed LNPs * 100

Visualizations
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Caption: Workflow for mRNA-LNP formulation and characterization.
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Caption: Cellular uptake and endosomal escape of mMRNA-LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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